1-Methyl-5-nitro-1H-indazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

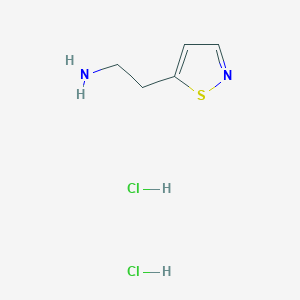

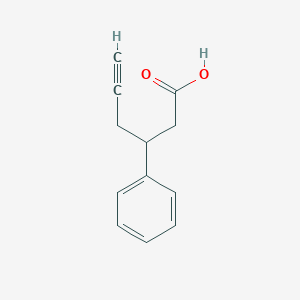

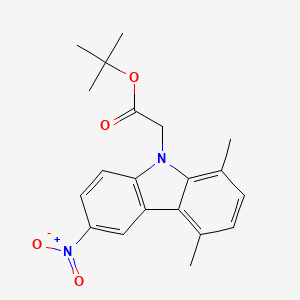

1-Methyl-5-nitro-1H-indazol-3-amine is a chemical compound with the CAS Number: 73105-48-3 . It has a molecular weight of 192.18 and its IUPAC name is this compound . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of this compound involves a mixture of 3-amino-1-methyl-1H-indazole and tert-butyl nitrite in tetrahydrofuran, which is heated to reflux for 1 hour . The mixture is then cooled and concentrated. Water and ethyl acetate are added to the residue. The organic layer is washed with water, brine, dried over sodium sulfate, filtered, and concentrated in vacuo .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N4O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3, (H2,9,10) . The InChI key is WVCBDQKSMZLREY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 192.18 . Its IUPAC name is this compound . The InChI code is 1S/C8H8N4O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3, (H2,9,10) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

1-Methyl-5-nitro-1H-indazol-3-amine serves as a precursor in various chemical syntheses. For instance, El’chaninov et al. (2018) demonstrated its use in the synthesis of pyrazolo[4,3-g][1,3]benzothiazole derivatives through N-methylation and subsequent chemical reactions. These derivatives underwent further transformations, showcasing the compound's versatility in organic synthesis (El’chaninov, Aleksandrov, & Stepanov, 2018). Similarly, Wang and Li (2016) used nitrosobenzenes for the efficient synthesis of 1H-indazoles, highlighting the potential of this compound in catalyzed C-H activation and C-N/N-N coupling (Wang & Li, 2016).

Energetic Materials and Explosive Compounds

This compound is also relevant in the field of energetic materials. Dippold et al. (2012) explored its derivatives in the context of energetic compounds based on ANTA (Amino-3-nitro-1H-1,2,4-triazole). The study focused on synthesizing thermally stable but more powerful energetic compounds (Dippold, Klapötke, Martin, & Wiedbrauk, 2012). Additionally, Srinivas, Ghule, and Muralidharan (2014) synthesized nitrogen-rich compounds based on imidazole, 1,2,4-triazole, and tetrazole for potential applications in nitrogen-rich gas generators, underlining the importance of this compound in the production of high-energy materials (Srinivas, Ghule, & Muralidharan, 2014).

Pharmacological and Antitumor Applications

Although the focus is not on pharmacological applications, it's worth noting that Chu De-qing (2011) synthesized derivatives of this compound, which exhibited antitumor activities. This indicates the compound's potential utility in medicinal chemistry, especially in the context of cancer research (Chu De-qing, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the preparation of compounds for treating tau protein-associated disease and have been found to inhibit tyrosine kinase , a key enzyme involved in cell growth and development .

Mode of Action

Indazole derivatives have been shown to interact effectively with the hinge region of tyrosine kinase . This interaction can inhibit the enzyme’s activity, leading to changes in cell growth and development .

Biochemical Pathways

These include anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s effect on these pathways can lead to downstream effects on cell function and health.

Pharmacokinetics

It is known that indazole derivatives are highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Given its potential inhibitory action on tyrosine kinase , it could impact cell growth and development . Additionally, its broad range of biological activities suggests it could have diverse effects at the molecular and cellular level .

Action Environment

The action of 1-Methyl-5-nitro-1H-indazol-3-amine can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the compound’s stability, efficacy, and action.

Propiedades

IUPAC Name |

1-methyl-5-nitroindazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCBDQKSMZLREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)

![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)

![3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2986014.png)